Neamine

Vue d'ensemble

Description

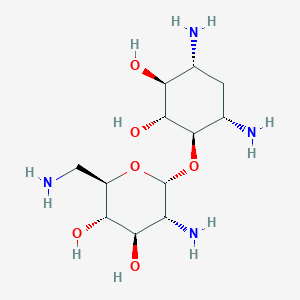

Neamine is a naturally occurring aminoglycoside antibiotic, which is a part of the larger molecule neomycin B. It is known for its antibacterial properties and its ability to bind to ribosomal RNA, thereby inhibiting protein synthesis in bacteria. Neamine has been identified as an optimal core structure for the development of new antibiotics due to its strong in vitro RNA binding and antibiotic activity . The molecule has also been explored for its potential therapeutic applications beyond its antibacterial properties, such as in the inhibition of HIV-1 replication when conjugated to peptide nucleic acids (PNAs) .

Synthesis Analysis

The synthesis of neamine has been achieved through various methods. One approach involves the synthesis from paromamine, where the primary hydroxyl group is selectively tosylated, followed by azido substitution and subsequent hydrogenation and acetylation steps to yield neamine . Another method includes the use of 2-deoxystreptamine derivatives and discusses the influence of N-protecting groups during glycosylation, leading to the synthesis of neamine and its position isomer . These synthetic routes provide a foundation for the creation of neamine derivatives with potential enhanced biological activities.

Molecular Structure Analysis

Neamine's structure consists of a pseudodisaccharide core, which is crucial for its interaction with ribosomal RNA. The positioning of amino groups around the glucopyranose ring is a key factor in its binding affinity and specificity, which in turn influences its antibiotic efficacy . The molecular interactions between neamine and RNA have been a subject of study to understand the mechanism of action of aminoglycoside antibiotics and to design more effective derivatives.

Chemical Reactions Analysis

The chemical reactivity of neamine has been exploited to create derivatives with improved properties. For instance, neamine has been conjugated to a peptide nucleic acid, which allows for cellular uptake and confers RNA cleavage properties to the conjugate, making it a potential therapeutic agent against HIV-1 . Additionally, modifications on the 5-hydroxyl group of neamine with amino acids have been shown to enhance its binding affinity to RNA, which could lead to the development of new antibiotics targeting RNA .

Physical and Chemical Properties Analysis

Neamine's physical and chemical properties, such as solubility and stability, are influenced by its polycationic nature. The neamine moiety, when attached to other molecules like PNAs, can improve solubility and facilitate cellular uptake. Its ability to bind RNA is also influenced by the presence of divalent cations like Mg(2+), which are required for its RNA cleavage activity at physiological concentrations . The understanding of these properties is essential for the development of neamine-based therapeutics and for improving the drug-like characteristics of its derivatives.

Applications De Recherche Scientifique

Specific Scientific Field

Summary of the Application

Neamine, a derivative of neomycin, is used as an antibacterial agent. Chemical modifications to neamine can enhance its efficacy against bacterial pathogens and expand its targets to other pathogenic microbes and disorders associated with hyperactive connexin hemichannels .

Methods of Application

Amphiphilic versions of neomycin and neamine are not subject to resistance and have expanded antibacterial spectra .

Results or Outcomes

Amphiphilic aminoglycosides may achieve new horizons in pharmacopeia and agriculture for Streptomyces aminoglycosides beyond just serving as topical antibacterials .

Treatment of Resistant Bacteria

Specific Scientific Field

Summary of the Application

Neamine derivatives have been found to be effective against resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria .

Methods of Application

The study extended the antimicrobial activity of 3′,6-dinonyl neamine and its branched isomer, 3′,6-di(dimethyloctyl) neamine on clinical P. aeruginosa, ESBL, and carbapenemase strains .

Results or Outcomes

3′,6-Dinonyl neamine and its branched isomer, 3′,6-di (dimethyloctyl) neamine showed low MICs on clinical P. aeruginosa, ESBL, and carbapenemase strains with no MIC increase for long-duration incubation .

Antitumor Activity

Specific Scientific Field

Summary of the Application

Neamine has been shown to have antitumor activities in various types of cancers .

Methods of Application

The specific methods of application are not mentioned in the source .

Results or Outcomes

The specific results or outcomes are not mentioned in the source .

Treatment of Resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria

Specific Scientific Field

Summary of the Application

Neamine derivatives have been found to be effective against resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria .

Methods of Application

The study extended the antimicrobial activity of 3′,6-dinonyl neamine and its branched isomer, 3′,6-di(dimethyloctyl) neamine on clinical P. aeruginosa, ESBL, and carbapenemase strains .

Results or Outcomes

3′,6-Dinonyl neamine and its branched isomer, 3′,6-di (dimethyloctyl) neamine showed low MICs on clinical P. aeruginosa, ESBL, and carbapenemase strains with no MIC increase for long-duration incubation .

Inhibition of Angiogenin

Specific Scientific Field

Summary of the Application

Neamine has been shown to block the nuclear translocation of angiogenin (ANG), which has been proven to inhibit tumour growth in vivo .

Methods of Application

The specific methods of application are not mentioned in the source .

Results or Outcomes

The specific results or outcomes are not mentioned in the source .

Antitumor Activity

Specific Scientific Field

Summary of the Application

Neamine has been shown to inhibit xenografic human tumor growth and angiogenesis .

Methods of Application

The specific methods of application are not mentioned in the source .

Results or Outcomes

The specific results or outcomes are not mentioned in the source .

Treatment of Resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria

Specific Scientific Field

Summary of the Application

Neamine derivatives have been found to be effective against resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria .

Methods of Application

The study extended the antimicrobial activity of 3′,6-dinonyl neamine and its branched isomer, 3′,6-di(dimethyloctyl) neamine on clinical P. aeruginosa, ESBL, and carbapenemase strains .

Results or Outcomes

3′,6-Dinonyl neamine and its branched isomer, 3′,6-di (dimethyloctyl) neamine showed low MICs on clinical P. aeruginosa, ESBL, and carbapenemase strains with no MIC increase for long-duration incubation .

Inhibition of Angiogenin

Specific Scientific Field

Summary of the Application

Neamine has been shown to block the nuclear translocation of angiogenin (ANG), which has been proven to inhibit tumour growth in vivo .

Methods of Application

The specific methods of application are not mentioned in the source .

Results or Outcomes

The specific results or outcomes are not mentioned in the source .

Antitumor Activity

Specific Scientific Field

Summary of the Application

Neamine has been shown to inhibit xenografic human tumor growth and angiogenesis .

Methods of Application

The specific methods of application are not mentioned in the source .

Results or Outcomes

The specific results or outcomes are not mentioned in the source .

Safety And Hazards

Neamine is generally considered safe. After inhalation, it’s recommended to supply fresh air and consult a doctor in case of complaints. After skin contact, it generally does not irritate the skin. After eye contact, it’s recommended to rinse the opened eye for several minutes under running water. After swallowing, if symptoms persist, consult a doctor .

Orientations Futures

Propriétés

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O6/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20/h3-12,17-20H,1-2,13-16H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJXFKPQNSDJLI-HKEUSBCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023358 | |

| Record name | Neomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neamine | |

CAS RN |

3947-65-7 | |

| Record name | Neamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5981U00LY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

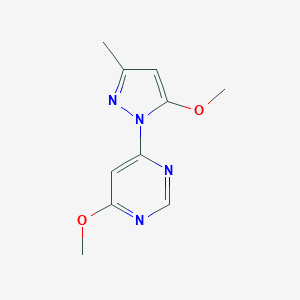

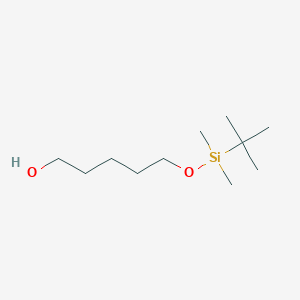

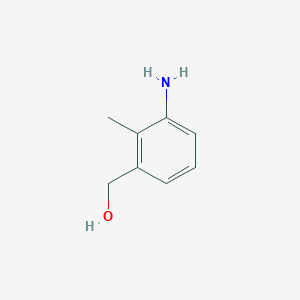

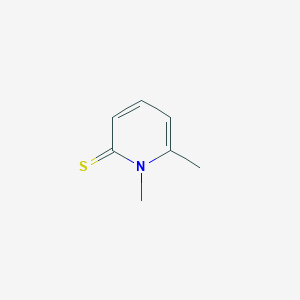

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

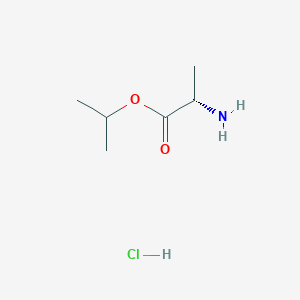

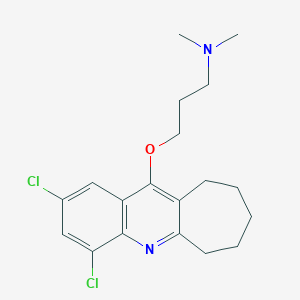

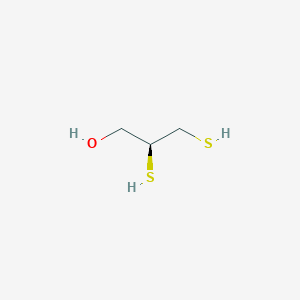

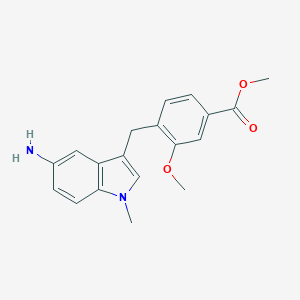

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)